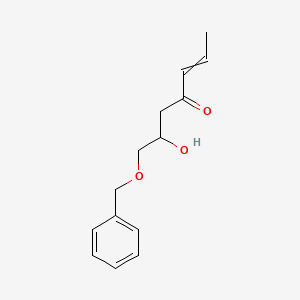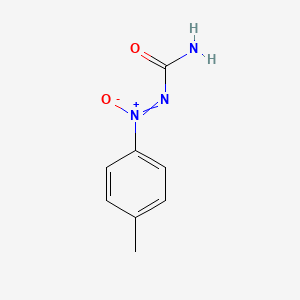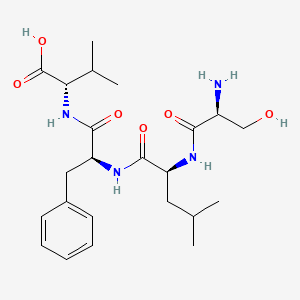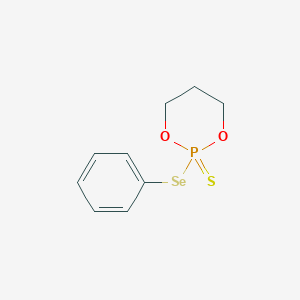
Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C11H9F This compound is characterized by the presence of a benzene ring substituted with an ethynyl group, a fluoro group, and a 2-methyl-1-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques.
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The ethynyl and propenyl groups can participate in oxidation and reduction reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Nitration: Nitro derivatives of the compound.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- involves its interaction with various molecular targets. The ethynyl and propenyl groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The fluoro group can influence the compound’s reactivity and stability by altering the electron density on the benzene ring .
Comparación Con Compuestos Similares
Benzene, 1-ethynyl-4-fluoro-: A simpler derivative with only an ethynyl and fluoro group.
1-Ethynyl-2,4-difluorobenzene: Contains two fluoro groups and an ethynyl group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure with a methyl group instead of the propenyl group.
Uniqueness: Benzene, 1-ethynyl-4-fluoro-2-(2-methyl-1-propenyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both an ethynyl and a propenyl group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
819871-50-6 |
|---|---|
Fórmula molecular |
C12H11F |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
1-ethynyl-4-fluoro-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H11F/c1-4-10-5-6-12(13)8-11(10)7-9(2)3/h1,5-8H,2-3H3 |
Clave InChI |
UDZVLIJZZUKGTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C=CC(=C1)F)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)



![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)


